2-bromo-N-mesitylbutanamide
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Overview
Description
2-Bromo-N-mesitylbutanamide is an organic compound with the molecular formula C13H18BrNO. It is characterized by the presence of a bromine atom attached to the second carbon of a butanamide chain, with a mesityl group (2,4,6-trimethylphenyl) attached to the nitrogen atom. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-mesitylbutanamide typically involves the bromination of N-mesitylbutanamide. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-mesitylbutanamide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction: The carbonyl group in the butanamide chain can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The mesityl group can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of N-mesitylbutanamide derivatives with different substituents replacing the bromine atom.
Reduction: Formation of N-mesitylbutanol derivatives.
Oxidation: Formation of mesitylquinones or other oxidized mesityl derivatives.
Scientific Research Applications
2-Bromo-N-mesitylbutanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes, particularly in the field of polymer chemistry and materials science.
Mechanism of Action
The mechanism of action of 2-bromo-N-mesitylbutanamide involves its interaction with various molecular targets. The bromine atom can participate in electrophilic reactions, while the mesityl group can engage in π-π interactions with aromatic residues in proteins or other biological molecules. The butanamide chain provides a flexible linker that allows the compound to adopt different conformations, facilitating its binding to target sites.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-phenylbutanamide: Similar structure but with a phenyl group instead of a mesityl group.
2-Bromo-N-tolylbutanamide: Similar structure but with a tolyl group instead of a mesityl group.
2-Bromo-N-(2,4,6-trimethylphenyl)acetamide: Similar structure but with an acetamide chain instead of a butanamide chain.
Uniqueness
2-Bromo-N-mesitylbutanamide is unique due to the presence of the mesityl group, which provides steric hindrance and electronic effects that influence its reactivity and binding properties. The mesityl group also enhances the compound’s stability and solubility in organic solvents, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-bromo-N-(2,4,6-trimethylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c1-5-11(14)13(16)15-12-9(3)6-8(2)7-10(12)4/h6-7,11H,5H2,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDUDDQUHKRRBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=C(C=C1C)C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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